molecular formula C5H5N2OSSe B14323139 CID 78060864

CID 78060864

Katalognummer: B14323139
Molekulargewicht: 220.14 g/mol
InChI-Schlüssel: LUKNMAMXDBKGHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 78060864” is a chemical entity with significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of extensive research and application.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CID 78060864 involves several steps, including the preparation of intermediate compounds and the final product. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized processes to ensure high yield and purity. The industrial methods often involve continuous flow reactors and advanced purification techniques to meet the demand for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: CID 78060864 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: The common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as pH, temperature, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized by advanced analytical techniques to confirm their structure and purity.

Wissenschaftliche Forschungsanwendungen

CID 78060864 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of CID 78060864 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The detailed mechanism of action is studied using various biochemical and biophysical techniques to understand its effects at the molecular level.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 78060864 include those with analogous chemical structures and properties. These compounds are often compared to this compound to highlight its unique features and advantages.

Uniqueness: this compound stands out due to its specific chemical structure, which imparts unique properties and reactivity. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds.

Conclusion

This compound is a compound of significant interest in scientific research and industrial applications Its unique properties, diverse reactivity, and wide range of applications make it a valuable subject of study

Eigenschaften

Molekularformel

C5H5N2OSSe

Molekulargewicht

220.14 g/mol

InChI

InChI=1S/C5H5N2OSSe/c1-9-5(10)3(2-6)4(7)8/h1H3,(H2,7,8)

InChI-Schlüssel

LUKNMAMXDBKGHE-UHFFFAOYSA-N

Kanonische SMILES

CSC(=C(C#N)C(=O)N)[Se]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.